molecular formula C7H16N2O2 B14496503 ethyl N-(tert-butylamino)carbamate CAS No. 64739-41-9

ethyl N-(tert-butylamino)carbamate

Cat. No.: B14496503
CAS No.: 64739-41-9
M. Wt: 160.21 g/mol
InChI Key: PYNPFJINTPDMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(tert-butylamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(tert-butylamino)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(tert-butylamino)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl N-(tert-butylamino)carbamate involves its ability to form stable carbamate linkages with various molecular targets. This stability is due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety, which restricts conformational flexibility. The compound can participate in hydrogen bonding through its carboxyl group and backbone NH, influencing its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(tert-butylamino)carbamate is unique due to its specific structural features, such as the tert-butyl group, which provides steric hindrance and enhances stability. This makes it particularly useful as a protecting group in organic synthesis and as a component in drug design .

Properties

CAS No.

64739-41-9

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl N-(tert-butylamino)carbamate

InChI

InChI=1S/C7H16N2O2/c1-5-11-6(10)8-9-7(2,3)4/h9H,5H2,1-4H3,(H,8,10)

InChI Key

PYNPFJINTPDMOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.